Bicyclo[3.2.0]heptane-6-carboxamide
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Overview
Description
Bicyclo[3.2.0]heptane-6-carboxamide is a bicyclic compound characterized by a unique structural framework. This compound features a bicyclo[3.2.0]heptane core with a carboxamide functional group at the 6-position. The bicyclic structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane-6-carboxamide typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift mechanism . The starting materials are readily available, and the reaction conditions are mild, often conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.2.0]heptane-6-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which bicyclo[3.2.0]heptane-6-carboxamide exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]heptane: A structurally similar compound without the carboxamide group.
Bicyclo[4.2.0]octane: Another bicyclic compound with a different ring size.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a different ring fusion pattern.
Uniqueness
Bicyclo[3.2.0]heptane-6-carboxamide is unique due to its specific functional group placement and the resulting chemical properties. The presence of the carboxamide group at the 6-position allows for unique reactivity and interactions compared to other bicyclic compounds.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,9,10) |
InChI Key |
GONWNITVZKZMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)C(=O)N |
Origin of Product |
United States |
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